molecular formula C16H16ClNO2 B2730679 2-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide CAS No. 1351647-37-4

2-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide

Cat. No.: B2730679
CAS No.: 1351647-37-4
M. Wt: 289.76
InChI Key: HVRMDZRNSXYTDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide is an organic compound with the molecular formula C16H16ClNO2 and a molecular weight of 289.76 g/mol. This compound has garnered attention due to its unique chemical and biological properties, making it a subject of interest in various scientific research fields.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.

    Medicine: Preliminary studies suggest that it may have therapeutic potential due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for benzamide derivatives involves nucleophilic aromatic substitution reactions . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .

Safety and Hazards

Benzamide, a related compound, is harmful if swallowed or absorbed through the skin . It may cause eye and skin irritation, and may cause respiratory and digestive tract irritation . The toxicological properties of this material have not been fully investigated .

Preparation Methods

The synthesis of 2-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-hydroxy-3-phenylpropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

2-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide can be compared with other similar compounds, such as:

    2-hydroxy-N-(3-phenylpropyl)benzamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide: The chlorine atom is positioned differently, potentially altering its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with molecular targets.

Properties

IUPAC Name

2-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c17-15-9-5-4-8-14(15)16(20)18-11-13(19)10-12-6-2-1-3-7-12/h1-9,13,19H,10-11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRMDZRNSXYTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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